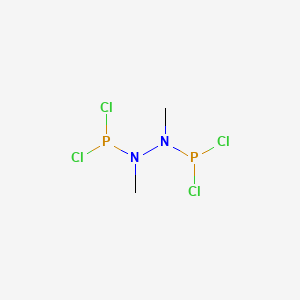

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(dichlorophosphanyl)-1,2-dimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl4N2P2/c1-7(9(3)4)8(2)10(5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBGOLWADXVEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(N(C)P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402370 | |

| Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37170-64-2 | |

| Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Executive Summary

This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, with the chemical formula C₂H₆Cl₄N₂P₂. This organophosphorus compound is a valuable precursor in inorganic and organometallic chemistry, primarily serving as a building block for more complex diphosphine ligands used in catalysis and coordination chemistry. The primary synthetic route involves the controlled reaction of 1,2-dimethylhydrazine with phosphorus trichloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines essential characterization data, and emphasizes critical safety procedures required for handling the hazardous reagents involved.

Introduction to Diphosphinohydrazines

Diphosphinohydrazines are a class of organophosphorus compounds characterized by a P-N-N-P linkage. These molecules are of significant interest as ligands in coordination chemistry. The phosphorus atoms act as soft σ-donors and π-acceptors, while the nitrogen backbone allows for conformational flexibility. This unique electronic and structural profile enables the resulting metal complexes to participate in a wide range of catalytic transformations.

The target molecule, this compound, often abbreviated as MeN(PCl₂)-N(PCl₂)Me, is a key intermediate. The reactive P-Cl bonds are susceptible to nucleophilic substitution, allowing for the straightforward introduction of various organic groups (e.g., alkyl, aryl, amino) to yield a diverse library of chelating diphosphine ligands. The synthesis and coordination chemistry of this compound have been explored, demonstrating its utility in forming complexes with transition metals.[1]

Synthetic Strategy and Mechanistic Considerations

The Phosphinylation Reaction

The core of the synthesis is a phosphinylation reaction, a type of nucleophilic substitution. The nitrogen atoms of 1,2-dimethylhydrazine act as nucleophiles, attacking the electrophilic phosphorus center of phosphorus trichloride (PCl₃). The reaction must be carefully controlled to ensure both nitrogen atoms are substituted and to prevent unwanted side reactions.

The overall balanced equation for the synthesis is: Me(H)N-N(H)Me + 2 PCl₃ ⟶ Me(Cl₂P)N-N(PCl₂)Me + 2 HCl

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct. The generated HCl can protonate the starting hydrazine, rendering it non-nucleophilic and halting the reaction. To counter this, a tertiary amine base, such as triethylamine (Et₃N), is typically added to the reaction mixture. The triethylamine acts as an HCl scavenger, forming triethylammonium chloride (Et₃NHCl), an insoluble salt that can be easily removed by filtration.

Mechanistic Pathway

The reaction proceeds in a stepwise manner. The first nitrogen atom attacks a molecule of PCl₃, displacing a chloride ion and forming an N-P bond. The resulting intermediate is then deprotonated by triethylamine. This process is repeated on the second nitrogen atom to yield the final product.

Caption: Stepwise mechanism of hydrazine phosphinylation.

Critical Experimental Parameters

-

Inert Atmosphere: The reactants, particularly PCl₃, and the product are highly sensitive to moisture and air. The P-Cl bonds will readily hydrolyze. Therefore, the entire experiment must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Stoichiometry: A precise 2:1 molar ratio of PCl₃ to 1,2-dimethylhydrazine is required for complete substitution. A slight excess of PCl₃ may be used to drive the reaction to completion. At least two equivalents of the base are necessary to neutralize the generated HCl.

-

Temperature Control: The reaction is exothermic. Adding the phosphorus trichloride dropwise to a cooled solution of the hydrazine and base (typically at 0 °C or lower) is crucial to control the reaction rate and prevent the formation of undesired byproducts.

-

Solvent Choice: The solvent must be anhydrous and inert to the reactants. Diethyl ether or pentane are common choices as they are non-polar and facilitate the precipitation of the triethylammonium chloride salt, simplifying its removal.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |

| 1,2-Dimethylhydrazine | C₂H₈N₂ | 60.10 | e.g., 10 mmol | ≥98%, Anhydrous |

| Phosphorus Trichloride | PCl₃ | 137.33 | e.g., 20 mmol | ≥99%, Anhydrous |

| Triethylamine | Et₃N | 101.19 | e.g., 22 mmol | ≥99%, Distilled from CaH₂ |

| Diethyl Ether | Et₂O | 74.12 | e.g., 150 mL | Anhydrous, Stabilizer-free |

Equipment Setup

The reaction should be performed in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to a Schlenk line for maintaining an inert atmosphere.

Caption: Schlenk line setup for air-sensitive synthesis.

Step-by-Step Synthesis Procedure

-

Preparation: Assemble and flame-dry the glassware under vacuum, then fill with nitrogen or argon.

-

Reagent Loading: In the reaction flask, dissolve 1,2-dimethylhydrazine (e.g., 10 mmol) and triethylamine (e.g., 22 mmol) in anhydrous diethyl ether (e.g., 100 mL). Cool the flask to 0 °C using an ice bath.

-

Reactant Addition: Dissolve phosphorus trichloride (e.g., 20 mmol) in anhydrous diethyl ether (e.g., 50 mL) in the dropping funnel. Add the PCl₃ solution dropwise to the stirred hydrazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). A white precipitate of triethylammonium chloride will form.

-

Work-up and Isolation: a. Filter the reaction mixture under an inert atmosphere using a cannula or a Schlenk filter to remove the triethylammonium chloride precipitate. b. Wash the precipitate with small portions of anhydrous diethyl ether to recover any entrained product. c. Combine the filtrate and washings. Remove the solvent and any excess PCl₃ under reduced pressure (vacuum).

-

Purification: The resulting crude product, a colorless to pale yellow oil, can be purified by vacuum distillation to yield the pure compound.

Characterization and Properties

The identity and purity of the synthesized this compound must be confirmed through spectroscopic and physical analysis.

Spectroscopic Analysis

-

³¹P NMR: This is the most definitive characterization technique. The compound should exhibit a single resonance in the ³¹P{¹H} NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of P(III) species with nitrogen and chlorine substituents.

-

¹H NMR: The proton NMR spectrum will show a signal corresponding to the methyl (CH₃) protons. The signal may appear as a complex multiplet or a "virtual triplet" due to coupling with the two phosphorus nuclei.

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the methyl carbons, which will also be coupled to the phosphorus atoms.

Physical and Chemical Properties

| Property | Value / Description | Source |

| CAS Number | 37170-64-2 | [2] |

| Molecular Formula | C₂H₆Cl₄N₂P₂ | [2][3] |

| Molecular Weight | 261.84 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Reactivity | Highly sensitive to moisture and air | [1][4] |

| InChIKey | QUBGOLWADXVEJJ-UHFFFAOYSA-N | [3] |

Safety and Handling

Extreme caution must be exercised during this synthesis.

-

Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water to produce HCl gas. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.

-

1,2-Dimethylhydrazine: Hydrazine derivatives are toxic and potential carcinogens.[5] Avoid inhalation and skin contact.

-

Inert Atmosphere: The strict use of an inert atmosphere is not only for reaction integrity but also for safety, as it prevents the formation of pyrophoric or dangerously reactive byproducts.

-

Waste Disposal: All waste, including the triethylammonium chloride precipitate (which may contain unreacted reagents), should be quenched carefully (e.g., with isopropanol) before being disposed of according to institutional hazardous waste protocols.

Conclusion

The synthesis of this compound is a well-established procedure in organophosphorus chemistry that provides a versatile precursor for advanced ligand design. The success of the synthesis hinges on the rigorous exclusion of air and moisture, careful temperature control, and the effective neutralization of the HCl byproduct. When performed with the appropriate safety precautions and experimental techniques, this method provides reliable access to a valuable chemical building block for researchers in catalysis and materials science.

References

-

Reddy, V. S.; Katti, K. V. Transition Metal Chemistry of Main Group Hydrazides. 7. Synthesis and Coordination Chemistry of Bis(dichlorophosphino)dimethylhydrazine. Inorganic Chemistry, 1995, 34 (21), 5403–5405. [Link]

-

Whigan, D. B.; Gilje, J. W.; Goya, A. E. The Reaction between Phosphorus Trichloride and 1,1-Dimethylhydrazine. Inorganic Chemistry, 1970, 9 (5), 1279–1281. [Link]

-

Pelser, J. J.; Liles, D. C.; van der Watt, J. G. 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine. Acta Crystallographica Section E, 2010, 66 (7), o1720. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Chemical Society. Reaction between phosphorus trichloride and 1,1-dimethylhydrazine. Inorganic Chemistry. [Link]

-

Wikipedia. 1,2-Bis(dichlorophosphino)ethane. [Link]

-

Nicholson, C.; et al. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Synthesis, 2011, 2011(19), 3112-3116. [Link]

-

Abdel-Rahman, A. A.-H.; et al. Facile, mild and efficient synthesis of azines using phosphonic dihydrazide. Journal of the Saudi Chemical Society, 2017, 21(S1), S336-S343. [Link]

-

American Chemical Society. Reaction between phosphorus trichloride and 1,1-dimethylhydrazine. Inorganic Chemistry. [Link]

-

Arctom Scientific. This compound. [Link]

- Google Patents. Process for preparing 1,1-dimethyl hydrazine.

-

Amigues, E. J.; et al. Solvent-modulated reactivity of PCl3 with amines. Green Chemistry, 2008, 10, 660-669. [Link]

-

NIST. Hydrazine, 1,1-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

chemical properties of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with the chemical formula (CH₃N(PCl₂))₂. This compound is a highly reactive organophosphorus-hydrazine derivative with significant potential as a precursor to complex multidentate ligands for coordination chemistry and catalysis. Due to the presence of highly electrophilic phosphorus centers and the inherent reactivity of the hydrazine backbone, this molecule exhibits a rich and versatile chemistry. This document details its synthesis from common precursors, provides key spectroscopic characterization data, explores its reactivity profile with various nucleophiles, and outlines critical safety and handling protocols. The insights provided are intended for researchers in inorganic and organometallic chemistry, materials science, and drug development who may utilize this compound as a strategic building block.

Introduction: A Unique Molecular Scaffold

This compound is a unique molecule that merges the structural features of a hydrazine derivative with the reactive functionality of chlorophosphines. Its systematic IUPAC name is this compound. The core structure consists of a central nitrogen-nitrogen single bond, with each nitrogen atom substituted with a methyl group and a dichlorophosphino (-PCl₂) group.

The presence of two proximate dichlorophosphino groups makes it a precursor to a variety of bidentate and potentially tetradentate "pincer" ligands.[1] The electronic properties of the final ligand can be precisely tuned by substituting the chlorine atoms with various organic moieties. Such ligands are of high interest in transition-metal-catalyzed transformations, where they can stabilize metal centers and influence the catalytic cycle.[2] The gauche conformation typically adopted by hydrazine derivatives influences the spatial arrangement of the phosphorus groups, a critical factor in its coordination behavior.[3]

Caption: Molecular structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is achieved through the reaction of 1,2-dimethylhydrazine with an excess of phosphorus trichloride (PCl₃). This reaction must be conducted under strictly anhydrous and inert conditions to prevent hydrolysis of the P-Cl bonds.

Reaction Scheme: CH₃(H)N-N(H)CH₃ + 4 PCl₃ → (CH₃)N(PCl₂)-N(PCl₂)(CH₃) + 2 HCl + 2 PCl₃ (excess)

The causality behind using an excess of PCl₃ is twofold: it acts as both a reactant and a solvent, ensuring the reaction goes to completion and facilitating product isolation. The presence of a tertiary amine, such as triethylamine, is typically required to act as a scavenger for the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product. A detailed experimental protocol is provided in Section 7.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of this compound. 31P NMR is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity.[4]

| Property | Value |

| Chemical Formula | C₂H₆Cl₄N₂P₂ |

| Molecular Weight | 265.82 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Not experimentally determined; likely high-boiling under vacuum. |

| Solubility | Soluble in aprotic organic solvents (e.g., diethyl ether, THF, hexane). |

| 31P NMR | Expected singlet in the range of δ 160-180 ppm (in CDCl₃).[1][5] |

| 1H NMR | Expected singlet for the methyl protons (N-CH₃). |

| 13C NMR | Expected singlet for the methyl carbons (N-CH₃). |

Note: Spectroscopic data should be confirmed by experimental analysis of the purified compound. The 31P NMR chemical shift is highly characteristic of dichlorophosphino groups attached to nitrogen and serves as a primary tool for reaction monitoring and product confirmation.[6]

Chemical Reactivity

The chemical behavior of this compound is dominated by the high reactivity of the four phosphorus-chlorine (P-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, making the compound an excellent precursor for a wide range of derivatives.

Hydrolysis and Sensitivity

The compound is extremely sensitive to moisture. The P-Cl bonds will readily undergo hydrolysis upon contact with water, even atmospheric moisture, to form phosphorus-oxygen bonds and release HCl. This reactivity necessitates handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

Hydrolysis Reaction: (CH₃)N(PCl₂)-N(PCl₂)(CH₃) + 4 H₂O → (CH₃)N(P(OH)₂)-N(P(OH)₂)(CH₃) + 4 HCl

This rapid reaction underscores the importance of using anhydrous solvents and inert gas techniques during its synthesis and subsequent use.

Nucleophilic Substitution at Phosphorus

The electrophilic nature of the phosphorus atoms allows for facile substitution of the chloride ions by a variety of nucleophiles. This is the primary pathway to functionalized derivatives.

A. Reaction with Alcohols: In the presence of a non-nucleophilic base to scavenge HCl, the compound reacts with alcohols to form phosphonite esters. The degree of substitution can be controlled by the stoichiometry of the alcohol used.

Caption: General reaction with alcohols to form tetra-alkoxy derivatives.

This reaction is analogous to the conversion of alcohols to other derivatives using reagents like SOCl₂ or PBr₃, where the hydroxyl group is converted into a better leaving group.[8][9]

B. Reaction with Organometallic Reagents: Grignard reagents (R'MgX) or organolithium compounds (R'Li) are powerful nucleophiles that can replace the chlorine atoms with alkyl or aryl groups, forming stable P-C bonds. This reaction is a key method for synthesizing tertiary phosphine ligands.[10] Complete substitution of all four chlorine atoms yields a tetra-substituted phosphine ligand.

Caption: Synthesis of tertiary phosphines via reaction with Grignard reagents.

Coordination Chemistry

As suggested by its structure, this compound can act as a ligand for transition metals.[1] The phosphorus atoms, with their lone pairs of electrons, are the primary coordination sites. It typically functions as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The coordination chemistry of such ligands is an active area of research.[11]

Potential Applications

While specific applications for this exact molecule are not yet widely documented, its derivatives have significant potential in several areas of chemical research:

-

Homogeneous Catalysis: The tetra-substituted phosphine derivatives are excellent candidates for ligands in homogeneous catalysis. Bidentate phosphine ligands are crucial in processes like hydrogenation, hydroformylation, and cross-coupling reactions.[2][12] The hydrazine backbone offers a unique steric and electronic environment compared to more common backbones like ethane (e.g., in dppe).

-

Materials Science: The ability to form stable complexes with various metals opens up possibilities in materials science, including the development of novel coordination polymers or functional materials with specific electronic or optical properties.[13]

-

Synthetic Building Block: It serves as a versatile precursor for the synthesis of more complex organophosphorus compounds and heterocyclic systems containing phosphorus and nitrogen.

Safety and Handling

Disclaimer: this compound is a research chemical for which comprehensive toxicological data is not available. Its handling requires the utmost care, and a thorough risk assessment must be performed before use. The safety protocols are derived from the known hazards of its constituent functional groups: chlorophosphines and hydrazines.

Primary Hazards:

-

Corrosive: Chlorophosphines are corrosive and react violently with water, releasing HCl gas. Contact with skin and eyes will cause severe burns.[14]

-

Toxicity: Hydrazine and its derivatives, like 1,2-dimethylhydrazine, are highly toxic and are considered potential carcinogens.[15][16] They can be absorbed through the skin, and inhalation of vapors is extremely hazardous.[17]

-

Flammability: The precursor, 1,2-dimethylhydrazine, is a flammable liquid.[16] While the flammability of the title compound is not determined, it should be treated as flammable.

Mandatory Handling Procedures:

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition due to moisture.[7]

-

Personal Protective Equipment (PPE): A full suite of PPE is required, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[18]

-

Ventilation: Work must be conducted in a certified chemical fume hood to avoid inhalation of any volatile components or HCl gas produced during accidental hydrolysis.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not quench with water. Decontamination can be achieved cautiously with a solution of an appropriate oxidizing agent by trained personnel.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific safety assessments and equipment.

Objective: To synthesize this compound.

Materials:

-

1,2-Dimethylhydrazine (highly toxic, carcinogen)

-

Phosphorus trichloride (corrosive, toxic)

-

Triethylamine (flammable, corrosive), freshly distilled

-

Anhydrous diethyl ether or hexane (flammable)

-

Standard Schlenk line or glovebox setup

-

Dry, nitrogen-flushed glassware

Procedure:

-

System Preparation: Assemble and flame-dry all glassware under a high vacuum. Backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Setup: In the inert atmosphere, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a solution of 1,2-dimethylhydrazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the exothermic reaction and minimize side-product formation.

-

Addition of PCl₃: Slowly add a solution of phosphorus trichloride (4.0 eq) in anhydrous diethyl ether to the stirred hydrazine solution via the dropping funnel over 2-3 hours. The excess PCl₃ ensures the reaction proceeds to the tetra-substituted product.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Work-up: a. Under an inert atmosphere, filter the reaction mixture through a cannula or a Schlenk filter to remove the triethylamine hydrochloride salt. b. Wash the precipitate with anhydrous diethyl ether to recover any trapped product. c. Combine the filtrate and washings.

-

Isolation: Remove the solvent and any excess PCl₃ from the filtrate under reduced pressure. Caution: The residue is the crude product and is highly reactive.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation. This step should only be performed by experienced personnel due to the potential thermal instability of hydrazine derivatives.[19][20]

-

Characterization: Characterize the final product by 31P and 1H NMR spectroscopy in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃).

Caption: Experimental workflow for the synthesis of the title compound.

References

This guide was compiled by synthesizing information from established chemical literature and safety databases. The following resources provide foundational knowledge and are cited throughout the text.

- Burt, R. J., Chatt, J., Hussain, W., & Leigh, G. J. (1979). A convenient synthesis of 1,2-bis(dichlorophosphino)ethane, 1,2-bis(dimethylphosphino)ethane and 1,2-bis(diethylphosphino)ethane. Journal of Organometallic Chemistry, 182(2), 203–206.

- Martin, L. R., & Vaghjiani, G. L. (2018). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship, University of California.

- Reddy, V. S., Katti, K. V., & Barnes, C. L. (1995). Transition Metal Chemistry of Main Group Hydrazides. 7. Synthesis and Coordination Chemistry of Bis(dichlorophosphino)dimethylhydrazine. Inorganic Chemistry, 34(22), 5483–5485.

- LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- NMR Spectroscopy Facility, University of Delaware. 31 Phosphorus NMR.

- Gagnon, D., & Toste, F. D. (2014). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. The Journal of Organic Chemistry, 80(1), 339-353.

- MedchemExpress. (2024).

- Smith, M. R., & Jones, C. (2010). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 15(7), 4846-4853.

- ResearchGate.

- Medjahed, N., et al. (2021).

- Fisher Scientific. (2012).

- Ciesielski, W., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

- The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube.

- Bakiz, B., et al. (2013). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 114(2), 643-649.

- Michigan State University Department of Chemistry. Alcohol Reactivity.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1322, 1,2-Dimethylhydrazine.

- Canadian Centre for Occupational Health and Safety. (2023). Chlorine.

- Rathke, J. W., & Klingler, R. J. (2022). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies.

- Oxford Instruments. (2021). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- ResearchGate. Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family.

- Chemtube3d. (2022).

- Sigma-Aldrich. (2023).

- Medjahed, N. (2021).

- LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- National Oceanic and Atmospheric Administration. CAMEO Chemicals: 1,2-DIMETHYLHYDRAZINE.

- MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.

- Defense Technical Information Center. (1974).

- Michelet, B., et al. (2015). Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis.

- Moofws. (2022). Safe Handling of Chemicals. YouTube.

- Oshima, K., et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)

- The Organic Chemistry Tutor. (2021).

- SlideShare. (2015). 31-P NMR SPECTROSCOPY.

- Reddy, V. S., et al. (1994). 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine.

- INCHEM. (2007). ICSC 1662 - 1,2-DIMETHYLHYDRAZINE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE [inchem.org]

- 17. 1,2-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. CCOHS: Chlorine [ccohs.ca]

- 19. escholarship.org [escholarship.org]

- 20. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

CAS Number: 37170-64-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, with the CAS number 37170-64-2, is a fascinating and reactive organophosphorus compound. Its structure, featuring a hydrazine backbone flanked by two dichlorophosphino groups, makes it a potent precursor for a variety of more complex molecules, particularly as a bidentate ligand in coordination chemistry. The presence of reactive phosphorus-chlorine bonds offers a gateway to a wide range of derivatives, allowing for the fine-tuning of steric and electronic properties for applications in catalysis and materials science. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, drawing from available literature and the established chemistry of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that due to the limited availability of published data, some properties are estimated based on analogous compounds.

| Property | Value | Source |

| CAS Number | 37170-64-2 | |

| Molecular Formula | C₂H₆Cl₄N₂P₂ | |

| Molecular Weight | 261.84 g/mol | |

| Appearance | Colorless to pale yellow liquid (presumed) | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in aprotic organic solvents (e.g., diethyl ether, THF, dichloromethane). Reacts with protic solvents (e.g., water, alcohols). | Inferred from reactivity |

| Sensitivity | Air and moisture sensitive |

Synthesis

The synthesis of this compound is reported to proceed via the reaction of 1,2-dimethylhydrazine with phosphorus trichloride.[1] While the detailed experimental procedure from the primary literature is not widely available, a general and validated protocol can be constructed based on established methods for the synthesis of similar aminophosphines. The reaction involves the nucleophilic attack of the nitrogen atoms of 1,2-dimethylhydrazine on the phosphorus atoms of phosphorus trichloride, with the concomitant elimination of hydrogen chloride. The use of a tertiary amine base is crucial to scavenge the HCl produced and drive the reaction to completion.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the reactants and product. Phosphorus trichloride is highly corrosive and toxic. 1,2-dimethylhydrazine is also toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) must be worn.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,2-dimethylhydrazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether.

-

Addition of PCl₃: Cool the solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride (2.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring over a period of 1-2 hours.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: The reaction will produce a white precipitate of triethylamine hydrochloride. Remove the precipitate by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling | Notes |

| ¹H | ~3.0 - 3.5 | Singlet (broad) or complex multiplet | - | The methyl protons (N-CH₃) would appear in this region. The signal may be broadened or show complex coupling to the two phosphorus nuclei. |

| ¹³C | ~40 - 50 | Triplet or doublet of doublets | ¹J(P,C) | The methyl carbons would show coupling to the phosphorus atoms. |

| ³¹P | ~150 - 170 | Singlet | - | The chemical shift is expected in the typical range for aminodichlorophosphines. |

Reactivity and Applications

The reactivity of this compound is dominated by the two dichlorophosphino groups. The P-Cl bonds are susceptible to nucleophilic substitution, making this compound a versatile building block for a wide range of diphosphine ligands.

Coordination Chemistry

The primary application of this compound is as a precursor to bidentate diphosphine ligands for use in coordination chemistry. The two phosphorus atoms can chelate to a metal center, forming a stable five-membered ring. The resulting metal complexes have potential applications in catalysis. The synthesis of such complexes typically involves the reaction of this compound with a suitable metal precursor, often followed by substitution of the chloro groups.

An abstract indicates the coordination chemistry of this ligand with Platinum(II) and Palladium(II) has been explored, suggesting its utility in forming square planar complexes.[1]

Caption: General workflow for the synthesis of metal complexes.

Derivatization Reactions

The P-Cl bonds can be readily substituted by a variety of nucleophiles to generate a library of diphosphine ligands with tailored electronic and steric properties.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding phosphinite ligands, (RO)₂PN(Me)N(Me)P(OR)₂.

-

Amination: Reaction with primary or secondary amines leads to the formation of aminophosphine derivatives.

-

Alkylation/Arylation: Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with alkyl or aryl groups, affording ligands of the type R₂PN(Me)N(Me)PR₂.

Safety and Handling

This compound is a hazardous chemical and should only be handled by trained personnel in a well-ventilated fume hood.

-

Hazards: The compound is corrosive and will cause severe skin burns and eye damage.[2] It is highly sensitive to air and moisture, and its hydrolysis will produce corrosive and toxic fumes. The precursor, 1,2-dimethylhydrazine, is a known carcinogen and is highly toxic. Phosphorus trichloride is also highly toxic and corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

-

Handling: All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Use well-dried glassware and anhydrous solvents.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents.

Conclusion

This compound is a valuable and highly reactive precursor for the synthesis of a diverse range of diphosphine ligands. Its ability to act as a bidentate chelating ligand makes it of significant interest in the field of coordination chemistry and catalysis. While detailed experimental data in the public domain is limited, its chemistry can be reliably predicted based on the well-established reactivity of similar organophosphorus compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

References

-

Angene Chemical. This compound. [Link]

-

PubChem. This compound. [Link]

-

Reddy, V. S.; Katti, K. V. Transition Metal Chemistry of Main Group Hydrazides. 7. Synthesis and Coordination Chemistry of Bis(dichlorophosphino)dimethylhydrazine. Inorganic Chemistry1994 , 33 (12), 2695–2697. [Link]

-

PubChem. 1,2-Dimethylhydrazine. [Link]

-

INCHEM. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE. [Link]

-

ScienceMadness Wiki. Phosphorus trichloride. [Link]

-

Wikipedia. 1,2-Bis(dichlorophosphino)ethane. [Link]

Sources

Spectroscopic Data for 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine: A Technical Guide

Abstract

Introduction and Molecular Structure

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, with the chemical formula C₂H₆Cl₄N₂P₂, is a bifunctional phosphine ligand.[1][2] Its structure features a central N-N bond derived from 1,2-dimethylhydrazine, with each nitrogen atom substituted by a dichlorophosphino (-PCl₂) group. The presence of two phosphorus centers, each bearing two labile chlorine atoms, makes it a versatile precursor for the synthesis of chelating diphosphine ligands through substitution reactions. The lone pair of electrons on each phosphorus atom allows it to act as a potent σ-donor in coordination complexes.

Understanding the electronic and structural characteristics of this molecule is paramount for its application. Spectroscopic analysis provides the necessary tools to confirm its synthesis, assess its purity, and comprehend its bonding and conformational dynamics.

Caption: Ball-and-stick model of this compound.

Synthesis and Spectroscopic Workflow

The synthesis of this compound is a critical first step before any spectroscopic characterization can occur. The primary route involves the reaction of 1,2-dimethylhydrazine with an excess of phosphorus trichloride (PCl₃).

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of aminophosphines.

-

Reaction Setup : A solution of 1,2-dimethylhydrazine in a dry, inert solvent (e.g., diethyl ether or hexane) is prepared in a Schlenk flask under an inert atmosphere (Nitrogen or Argon). The flask is cooled to a low temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath to control the exothermic reaction.

-

Reagent Addition : A stoichiometric excess (typically >4 equivalents) of phosphorus trichloride (PCl₃), dissolved in the same inert solvent, is added dropwise to the cooled, stirring hydrazine solution. The excess PCl₃ also acts as a scavenger for the HCl byproduct, forming ammonium salts.

-

Reaction and Workup : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The resulting mixture contains the product and precipitated dimethylhydrazine hydrochloride salts.

-

Isolation : The precipitated salts are removed by filtration under an inert atmosphere. The solvent and excess PCl₃ are then removed from the filtrate under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation to yield this compound as a colorless, air- and moisture-sensitive liquid.

General Spectroscopic Analysis Workflow

The workflow for the definitive characterization of the synthesized product involves a multi-technique approach to ensure structural confirmation and purity assessment.

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this molecule. All spectra should be acquired in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a sealed NMR tube under an inert atmosphere.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atoms.

-

Chemical Shift (δ) : The phosphorus nuclei are in a +3 oxidation state and bonded to one nitrogen and two chlorine atoms. This environment is highly deshielded. The expected chemical shift is in the range of δ = 160-180 ppm . For comparison, the related compound 1,2-bis(dichlorophosphino)ethane shows a signal at approximately 195 ppm. The nitrogen substituent typically induces an upfield shift compared to a carbon substituent.

-

Multiplicity : Due to the chemical equivalence of the two phosphorus atoms in the molecule, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp line (singlet) .

¹H NMR Spectroscopy

The ¹H NMR spectrum confirms the presence and environment of the methyl groups.

-

Chemical Shift (δ) : The spectrum will feature a single resonance corresponding to the six equivalent protons of the two methyl (N-CH₃) groups. The parent 1,2-dimethylhydrazine shows this signal around δ = 2.4-2.6 ppm. The strongly electron-withdrawing dichlorophosphino groups will deshield these protons, shifting the resonance significantly downfield, likely into the δ = 3.0-3.5 ppm range.

-

Multiplicity : The methyl protons are coupled to the two equivalent phosphorus nuclei. According to the n+1 rule for I=1/2 nuclei, this would naively predict a triplet. However, due to the nature of P-N-C coupling, this signal is more likely to appear as a pseudo-triplet or a more complex multiplet with a characteristic coupling constant, JP-H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone, which in this case consists only of the methyl groups.

-

Chemical Shift (δ) : A single resonance is expected for the two equivalent methyl carbons. The electron-withdrawing effect of the PCl₂-substituted nitrogen atom will shift this signal downfield relative to simple amines. An estimated chemical shift is in the range of δ = 40-50 ppm .

-

Multiplicity : In the proton-decoupled spectrum, the carbon signal will be split by the two equivalent phosphorus nuclei into a triplet (due to two-bond P-N-C coupling), with a typical ²JP-C coupling constant of 5-15 Hz.

| Table 1: Predicted NMR Spectroscopic Data | ||

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ³¹P | 160 – 180 | Singlet |

| ¹H | 3.0 – 3.5 | Pseudo-triplet or Multiplet |

| ¹³C | 40 – 50 | Triplet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The analysis of the liquid film (using KBr or NaCl plates) should be performed under an inert atmosphere to prevent hydrolysis.

The key expected vibrational frequencies are associated with P-Cl, C-N, and N-N bonds, as well as C-H vibrations of the methyl groups.

| Table 2: Predicted Infrared Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 2950 - 2850 | C-H stretching (methyl groups) |

| 1470 - 1440 | C-H bending (asymmetric, methyl) |

| 1150 - 1050 | C-N stretching |

| 1000 - 900 | N-N stretching |

| 750 - 650 | P-N stretching |

| 520 - 480 | P-Cl stretching (asymmetric and symmetric) |

The most diagnostic signals are the strong absorptions in the far-IR region (below 600 cm⁻¹) corresponding to the P-Cl stretching vibrations. The absence of broad N-H or O-H bands is a key indicator of product purity and lack of hydrolysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. Due to the compound's reactivity, a soft ionization technique may be preferable, but electron ionization (EI) can provide valuable fragmentation data.

-

Molecular Ion (M⁺) : The calculated monoisotopic mass of C₂H₆³⁵Cl₄N₂³¹P₂ is 259.876 Da .[1] The mass spectrum should exhibit a complex molecular ion cluster around m/z 260.

-

Isotopic Pattern : The most striking feature of the mass spectrum will be the isotopic signature of the four chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. This will result in a characteristic pattern of peaks for the molecular ion (M⁺, M⁺+2, M⁺+4, M⁺+6, M⁺+8) and any chlorine-containing fragments, which is definitive for confirming the number of chlorine atoms.

-

Fragmentation : Common fragmentation pathways in EI-MS would likely involve the loss of a chlorine atom (-Cl, m/z ~225), a dichlorophosphino group (-PCl₂, m/z ~159), or cleavage of the N-N bond.

| Table 3: Predicted Mass Spectrometry Data | |

| Ion/Adduct | Predicted m/z (Monoisotopic) |

| [M]⁺ | 259.875 |

| [M+H]⁺ | 260.883 |

| [M+Na]⁺ | 282.865 |

| [M-Cl]⁺ | 224.908 |

Data sourced from PubChem predictions.[1]

Conclusion and Best Practices

The spectroscopic characterization of this compound requires a combination of NMR, IR, and MS techniques. The data presented in this guide, based on established chemical principles and comparison with analogous structures, provides a robust framework for researchers to identify and characterize this compound.

Key Self-Validating Checks for Integrity:

-

NMR : The observation of a single resonance in the ³¹P spectrum confirms the symmetric nature of the product. The downfield shifts in ¹H and ¹³C spectra relative to the hydrazine precursor are indicative of successful phosphinylation.

-

IR : The presence of strong P-Cl bands and the absence of N-H or O-H bands confirm the formation of the desired product and its anhydrous nature.

-

MS : The correct molecular ion mass combined with the highly characteristic isotopic pattern for four chlorine atoms provides unambiguous confirmation of the elemental composition.

Given the air and moisture sensitivity of this compound, all handling, sample preparation, and measurements must be conducted under a dry, inert atmosphere to ensure data integrity and prevent sample degradation.

References

-

Reddy, V. S.; Katti, K. V. Transition Metal Chemistry of Main Group Hydrazides. 7. Synthesis and Coordination Chemistry of Bis(dichlorophosphino)dimethylhydrazine. Inorganic Chemistry. 1996 , 35 (7), 1753–1757. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Arctom Scientific. This compound. [Link]

-

Wikipedia. 1,2-Bis(dichlorophosphino)ethane. [Link]

-

PubChem. 1,2-Dimethylhydrazine. National Center for Biotechnology Information. [Link]

Sources

The Ascendant Role of Hydrazine-Based Phosphine Ligands in Modern Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the nucleophilic character of hydrazines and the versatile electronic and steric properties of phosphines has given rise to a compelling class of hybrid ligands. This technical guide provides an in-depth exploration of the coordination chemistry of hydrazine-based phosphine ligands, from their modular synthesis and diverse coordination behaviors to their burgeoning applications in homogeneous catalysis. By elucidating the underlying principles that govern their reactivity and catalytic efficacy, this document serves as a comprehensive resource for researchers seeking to harness the unique potential of these sophisticated molecular architectures. We will delve into the synthetic methodologies, explore the nuances of their interaction with various metal centers, and showcase their utility in pivotal catalytic transformations, thereby providing both a foundational understanding and field-proven insights for advanced applications.

Introduction: A Strategic Union of Hard and Soft Donors

The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. The ability to fine-tune the electronic and steric environment of a metal center is paramount in controlling its reactivity and selectivity. Hydrazine-based phosphine ligands have emerged as a particularly intriguing class of compounds due to their unique amalgamation of a "hard" nitrogen donor from the hydrazine moiety and a "soft" phosphorus donor from the phosphine group. This hard-soft donor combination allows for versatile coordination to a wide range of transition metals and can stabilize various oxidation states within a catalytic cycle.

The hydrazine backbone offers a modular platform for ligand design. The two interconnected nitrogen atoms can be functionalized to create a variety of ligand scaffolds, including phosphine-hydrazones, N-phosphino-hydrazines, and N,N'-bis(phosphino)hydrazines. This modularity allows for precise control over the ligand's steric bulk, electronic properties, and chelate bite angle, all of which are critical parameters in catalyst design. This guide will provide a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of these remarkable ligands.

Ligand Synthesis: Crafting the Molecular Architecture

The synthesis of hydrazine-based phosphine ligands is typically achieved through straightforward and high-yielding condensation or substitution reactions. The modular nature of these syntheses allows for the facile introduction of a wide range of functionalities, enabling the creation of tailored ligands for specific applications.

Synthesis of Phosphine-Hydrazone Ligands

Phosphine-hydrazones are the most widely studied class of hydrazine-based phosphine ligands. Their synthesis is readily accomplished through the condensation reaction of a phosphine-functionalized aldehyde or ketone with a hydrazine derivative.[1][2] This modular approach allows for the generation of a diverse library of ligands by simply varying the phosphine-carbonyl precursor and the hydrazine component.[1]

Experimental Protocol: Synthesis of a Representative Phosphine-Hydrazone Ligand [1]

-

Dissolution of Reactants: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine-aldehyde (e.g., 3-(diphenylphosphino)propanal) in an appropriate anhydrous solvent (e.g., ethanol).

-

Addition of Hydrazine: To the stirred solution, add an equimolar amount of the desired hydrazine derivative (e.g., an aryl hydrazine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours) to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel under an inert atmosphere to afford the pure phosphine-hydrazone ligand.

Synthesis of N,N'-Bis(phosphino)hydrazine Ligands

N,N'-Bis(phosphino)hydrazine ligands feature phosphine groups directly attached to both nitrogen atoms of the hydrazine core. These ligands are typically synthesized by the reaction of a hydrazine derivative with a chlorophosphine in the presence of a base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of 1,2-Bis(diphenylphosphino)-1,2-diphenylhydrazine [3]

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1,2-diphenylhydrazine in an anhydrous solvent such as toluene.

-

Base Addition: Add a suitable base, for example, triethylamine, to the solution.

-

Chlorophosphine Addition: Slowly add a solution of chlorodiphenylphosphine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Workup: Filter the reaction mixture to remove the salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) to yield the desired N,N'-bis(diphenylphosphino)hydrazine ligand.[3]

Coordination Chemistry: A Symphony of Bonding Modes

The presence of both phosphorus and nitrogen donor atoms allows hydrazine-based phosphine ligands to exhibit a rich and varied coordination chemistry. The specific coordination mode adopted depends on several factors, including the ligand's architecture, the nature of the metal center, and the reaction conditions.

Monodentate, Bidentate, and Tridentate Coordination

Phosphine-hydrazone ligands can coordinate to metal centers in several ways:

-

Monodentate (κ¹-P): The ligand coordinates solely through the soft phosphorus atom. This is often observed when the nitrogen atom is sterically hindered or when a strong competing ligand is present.

-

Bidentate (κ²-P,N): The ligand forms a stable chelate ring by coordinating through both the phosphorus and one of the nitrogen atoms of the hydrazone moiety. This is a common coordination mode and is crucial for many of their catalytic applications.

-

Tridentate (κ³-P,N,N): If the hydrazine portion of the ligand contains an additional donor atom, such as a pyridyl group, tridentate coordination can occur, leading to the formation of pincer-type complexes.[1]

Characterization of Metal Complexes

The coordination of hydrazine-based phosphine ligands to metal centers can be readily characterized by a combination of spectroscopic techniques.

-

³¹P NMR Spectroscopy: This is an invaluable tool for probing the coordination of the phosphine moiety. Upon coordination to a metal center, the ³¹P NMR chemical shift of the ligand typically moves downfield. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atom.[4]

-

¹H NMR Spectroscopy: Changes in the chemical shifts of the protons adjacent to the nitrogen atoms of the hydrazine group can indicate coordination of the nitrogen to the metal center.

-

IR Spectroscopy: The stretching frequency of the C=N bond in phosphine-hydrazones is sensitive to coordination. A shift in this band upon complexation is indicative of nitrogen coordination. Similarly, changes in the N-H stretching frequency can also provide evidence of coordination.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, confirming the coordination mode of the ligand and providing precise bond lengths and angles.[1][5]

| Ligand/Complex Type | Typical ³¹P NMR Shift (ppm) | Key IR Bands (cm⁻¹) |

| Free Phosphine-Hydrazone | Varies (e.g., -15 to -25) | ν(C=N) ~1600-1620, ν(N-H) ~3200-3300 |

| Pd(II)-Phosphine-Hydrazone (κ²-P,N) | ~20-40 (downfield shift) | Shift in ν(C=N) |

Table 1: Representative spectroscopic data for phosphine-hydrazone ligands and their palladium(II) complexes.

Reactivity of Coordinated Hydrazine-Based Phosphine Ligands

Coordination to a metal center can significantly alter the reactivity of the hydrazine moiety. Of particular interest is the activation and potential cleavage of the N-N bond, a transformation that is relevant to nitrogen fixation processes.

Studies have shown that iron complexes supported by pincer-type ligands can capture hydrazine and, upon reduction, mediate the cleavage of the N-N bond to form two amido (-NH₂) ligands.[6] This reactivity highlights the potential of these systems to participate in transformations involving nitrogenous substrates. While still an emerging area of research, the ability to activate the N-N bond of hydrazine upon coordination opens up exciting possibilities for the development of novel catalytic reactions.

Catalytic Applications: Driving Chemical Transformations

The unique properties of hydrazine-based phosphine ligands make them highly effective in a variety of homogeneous catalytic reactions. Their modular synthesis allows for the rapid generation of ligand libraries for catalyst screening and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of phosphine-hydrazone ligands have demonstrated excellent activity in a range of cross-coupling reactions, which are fundamental transformations in organic synthesis.

Palladium complexes of phosphine-hydrazones have been successfully employed as catalysts in the copper-free Sonogashira cross-coupling of aryl halides with terminal alkynes.[1][2] These catalysts have shown high efficiency, affording the desired coupled products in excellent yields under relatively mild conditions.[1] The bidentate P,N-coordination of the ligand is believed to be crucial for the stability and activity of the catalytic species.

Experimental Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling [1]

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., PdCl₂(MeCN)₂), the phosphine-hydrazone ligand, the aryl halide, the terminal alkyne, and a suitable base (e.g., DBU or TMG) in an anhydrous solvent (e.g., DMF).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by GC-MS or TLC.

-

Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent, and wash with water.

-

Purification: The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure cross-coupled product.

| Aryl Halide | Alkyne | Yield (%) |

| Bromobenzene | Phenylacetylene | 96 |

| 4-Bromoanisole | Phenylacetylene | 94 |

| 4-Bromotoluene | 1-Octyne | 88 |

Table 2: Representative yields for the Sonogashira cross-coupling reaction catalyzed by a palladium-phosphine-hydrazone complex.[1]

Hydrazone-based ligands have also shown promise in other palladium-catalyzed cross-coupling reactions. For instance, phosphine-free palladium systems utilizing hydrazone ligands have been developed for Suzuki-Miyaura and Mizoroki-Heck reactions, offering an alternative to traditional phosphine-based catalysts.[3][7]

Other Catalytic Transformations

The application of hydrazine-based phosphine ligands extends beyond cross-coupling reactions. There is growing interest in their use in other important catalytic processes, such as hydrogenation and hydroformylation. The ability to introduce chirality into the ligand backbone opens up possibilities for asymmetric catalysis. For example, chiral phosphine-hydrazone ligands have been explored in palladium-catalyzed asymmetric allylic alkylations.

Conclusion and Future Outlook

Hydrazine-based phosphine ligands represent a versatile and powerful class of molecular tools for coordination chemistry and catalysis. Their modular synthesis allows for the rational design of ligands with tailored steric and electronic properties. The ability of these ligands to adopt multiple coordination modes and to potentially activate the N-N bond of the hydrazine moiety opens up a vast landscape for future research.

The continued exploration of the catalytic potential of metal complexes bearing these ligands in a wider array of chemical transformations, including asymmetric catalysis, is a promising avenue for future investigation. Furthermore, a deeper understanding of the reactivity of the coordinated hydrazine group could lead to the development of novel catalytic cycles for nitrogen-based transformations. As our understanding of the fundamental principles governing their behavior grows, so too will their application in addressing contemporary challenges in chemical synthesis and drug development.

References

-

Baweja, S., Kazimir, A., Lönnecke, P., & Hey-Hawkins, E. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. ChemPlusChem, 88(8), e202300163. [Link]

-

Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]

-

Mandal, S. K., & Roy, S. (2009). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. The Journal of Organic Chemistry, 74(15), 5548-5551. [Link]

-

Aluri, B. R., Peulecke, N., Müller, B. H., Peitz, S., Spannenberg, A., Hapke, M., & Rosenthal, U. (2010). Synthesis, Coordination Chemistry, and Catalysis of the First 1,2-Bis(diphenylphosphino)-1,2-diphenylhydrazine, Ph2PN(Ph)N(Ph)PPh2. Organometallics, 29(1), 226-231. [Link]

-

Cowley, A. H., Davis, R. E., Lattman, M., McKee, M., & Remadna, K. (1979). The gauche conformation of hydrazine: an ab initio molecular orbital study. Journal of the American Chemical Society, 101(17), 5090-5092. [Link]

-

An, G., & Kim, J. (2017). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. Molecules, 22(9), 1494. [Link]

-

Baweja, S., Kazimir, A., Lönnecke, P., & Hey-Hawkins, E. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. ChemPlusChem, 88(8), e202300163. [Link]

-

El-Gamil, M. M. (2023). Supramolecular Structure and Antimicrobial Activity of Ni(II) Complexes with s-Triazine/Hydrazine Type Ligand. Molecules, 28(12), 4701. [Link]

-

Aluri, B. R., Peulecke, N., Müller, B. H., Peitz, S., Spannenberg, A., Hapke, M., & Rosenthal, U. (2010). Synthesis, Coordination Chemistry, and Catalysis of the First 1,2-Bis(diphenylphosphino)-1,2-diphenylhydrazine, Ph2PN(Ph)N(Ph)PPh2. Organometallics, 29(1), 226-231. [Link]

-

Shakdofa, M. M. E., & El-Faham, A. (2014). Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. Journal of Coordination Chemistry, 67(1), 1-32. [Link]

-

Bezpalko, M. Y., & Chirik, P. J. (2017). Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids. Journal of the American Chemical Society, 139(50), 18371-18374. [Link]

-

Balakrishna, M. S., Reddy, V. S., Krishnamurthy, S. S., Nixon, J. F., & Burckett-St. Laurent, J. C. T. R. (1994). 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine. Acta Crystallographica Section C: Crystal Structure Communications, 50(8), 1270-1272. [Link]

-

Medjahed, N. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. SciForum. [Link]

-

An, G., & Kim, J. (2017). Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. Molecules, 22(9), 1494. [Link]

-

Ben-Daat, H., Hettmanczyk, L., & Gasser, G. (2021). An N4-Tetradentate Hydrazone Ligand That Binds in a Neutral, Mono- and Bisdeprotonated Form to Iron(II) and Zinc(II) Metal Ions. Crystals, 11(8), 982. [Link]

-

Al-Jibori, L. H. K., & Al-Janabi, A. S. M. (2024). Synthesis, Spectroscopic Analysis, and Anti-Bacterial Studies of Pd(II) Complexes of Phosphine and Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 245-252. [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Al-Taweel, S. M., Al-Jibori, S. A., & Buttrus, N. H. (2008). Infrared and 31P-{'H} NMR data. ResearchGate. [Link]

-

Kornev, A. N., Pushkarev, A. N., & Cherkasov, V. K. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 526-560. [Link]

-

Mandal, S. K., & Roy, S. (2005). Phosphine-Free Hydrazone−Pd Complex as the Catalyst Precursor for a Suzuki−Miyaura Reaction under Mild Aerobic Conditions. The Journal of Organic Chemistry, 70(26), 10747-10750. [Link]

Sources

- 1. Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. num.univ-msila.dz [num.univ-msila.dz]

- 5. 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of P-Cl Bonds in Diphosphine Compounds

Introduction

Diphosphine compounds, molecules bearing two phosphorus atoms, are mainstays in the fields of coordination chemistry and catalysis.[1][2] Their utility as ligands stems from the tunable steric and electronic properties of the phosphorus centers, which profoundly influence the behavior of the metal catalysts to which they are bound.[3][4] A particularly reactive and synthetically versatile class of these compounds are those containing phosphorus-chlorine (P-Cl) bonds. The inherent polarity and lability of the P-Cl bond render it a key functional group for the elaboration of diphosphine architectures, enabling the synthesis of a vast array of ligands with tailored properties for specific applications in drug development and materials science.

This guide provides a comprehensive exploration of the reactivity of P-Cl bonds in diphosphine compounds. We will delve into the fundamental electronic and steric factors that govern this reactivity, detail the primary reaction pathways, and provide insights into the practical application of these principles in ligand synthesis and catalysis.

I. Fundamental Principles Governing P-Cl Bond Reactivity

The reactivity of the P-Cl bond in diphosphine compounds is a nuanced interplay of electronic and steric effects. A thorough understanding of these factors is paramount for predicting and controlling the outcomes of chemical transformations.

A. Electronic Effects

The phosphorus atom in a chlorodiphosphine is trivalent, possessing a lone pair of electrons. The chlorine atom, being highly electronegative, withdraws electron density from the phosphorus center, creating a partial positive charge on the phosphorus and a partial negative charge on the chlorine. This polarization makes the phosphorus atom susceptible to attack by nucleophiles and the chlorine atom a good leaving group.

The nature of the other substituents on the phosphorus atoms significantly modulates this intrinsic reactivity:

-

Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating and increase the electron density on the phosphorus atom. This enhanced electron density strengthens the P-Cl bond and reduces the electrophilicity of the phosphorus center, thereby decreasing the rate of nucleophilic substitution.

-

Electron-Withdrawing Groups (EWGs): Conversely, aryl or other electron-withdrawing groups decrease the electron density on the phosphorus atom. This effect increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack and accelerating the rate of substitution reactions.[5]

B. Steric Effects

The size of the substituents on the phosphorus atoms, as well as the overall architecture of the diphosphine backbone, imposes steric constraints that significantly influence reactivity.[4] Large, bulky groups can hinder the approach of nucleophiles to the phosphorus center, slowing down substitution reactions. This concept is often quantified by parameters such as the Tolman cone angle, which provides a measure of the steric bulk of a phosphine ligand.[3]

The interplay between steric and electronic effects is crucial. For instance, a bulky, electron-donating ligand might exhibit reduced reactivity due to overwhelming steric hindrance, even though its electronic properties would suggest otherwise. Conversely, a sterically accessible but electronically deactivated P-Cl bond might still undergo reaction, albeit at a slower rate.[6]

II. Major Reaction Pathways of P-Cl Bonds in Diphosphines

The polarized P-Cl bond is the focal point for a variety of chemical transformations. The most prevalent of these are nucleophilic substitution reactions, which form the cornerstone of diphosphine ligand synthesis.

A. Nucleophilic Substitution

Nucleophilic substitution at the phosphorus center is the most common and synthetically useful reaction of chlorodiphosphines.[7][8] This reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new P-Nucleophile bond.

General Mechanism:

The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center. The nucleophile attacks the electrophilic phosphorus atom, leading to a pentacoordinate transition state or intermediate, followed by the departure of the chloride leaving group.[8][9] The stereochemical outcome at the phosphorus center is often inversion of configuration.[10][11]

Common Nucleophiles and Their Applications:

A wide variety of nucleophiles can be employed to functionalize chlorodiphosphines, leading to a diverse range of products.

| Nucleophile | Reagent Type | Product | Application/Significance |

| Organometallic Reagents | Grignard (RMgX), Organolithium (RLi) | Unsymmetrical Diphosphines | Synthesis of ligands with tailored steric and electronic properties.[12][13][14][15][16][17] |

| Amines | Primary (RNH₂) or Secondary (R₂NH) | Aminophosphines | Precursors to various other phosphorus compounds and ligands. |

| Alcohols/Phenols | ROH/ArOH | Phosphinites | Used in the synthesis of chiral ligands and as catalysts themselves. |

| Water | H₂O | Secondary Phosphine Oxides | Important intermediates in phosphine synthesis.[18][19] |

| Phosphides | R'₂P⁻ | Diphosphines with P-P bonds | Construction of phosphorus-rich molecules. |

Table 1: Common nucleophiles used in reactions with P-Cl bonds of diphosphines.

Experimental Protocol: Synthesis of an Unsymmetrical Diphosphine via Grignard Reaction

This protocol outlines a general procedure for the synthesis of an unsymmetrical diphosphine by reacting a chlorodiphosphine with a Grignard reagent.

Materials:

-

Chlorodiphosphine (e.g., 1-chloro-2-diphenylphosphinoethane)

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet under a positive pressure of nitrogen.

-

Dissolution: Dissolve the chlorodiphosphine in anhydrous THF in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent solution to the stirred solution of the chlorodiphosphine via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure unsymmetrical diphosphine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent and ensure the desired reaction occurs.

-

Inert Atmosphere: Trivalent phosphines are susceptible to oxidation by atmospheric oxygen. Performing the reaction under a nitrogen or argon atmosphere prevents the formation of phosphine oxides as byproducts.

-

Slow Addition at Low Temperature: The reaction between Grignard reagents and chlorophosphines is often exothermic. Slow addition at 0 °C helps to control the reaction temperature, minimizing the formation of side products.

-

Quenching with Ammonium Chloride: Saturated ammonium chloride is a mild proton source used to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide byproducts, facilitating their removal during the workup.

B. Reduction of the P-Cl Bond

The P-Cl bond can be reduced to a P-H bond using various reducing agents. This transformation is valuable for the synthesis of secondary diphosphines, which are important precursors for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and other metal hydrides.

C. Reactions at the Phosphorus Lone Pair: Coordination Chemistry